2,3-Difluorobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of 2,3-difluorobenzyl bromide typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable halide source under catalytic conditions. The process requires careful control of reaction conditions to ensure high purity and yield of the product. A novel method for synthesizing related compounds involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide in the presence of sodium hydride in DMF, yielding an 81% production rate (Mohideen et al., 2019).
Molecular Structure Analysis
The molecular structure of 2,3-difluorobenzyl bromide derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and MS, along with elemental analysis. X-ray single-crystal diffraction studies have provided detailed insights into the crystal structure, demonstrating monoclinic space groups and specific geometric parameters (Mohideen et al., 2019).
Scientific Research Applications
Intermediate for Synthesis of Phenanthridinone : 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound related to 2,3-Difluorobenzyl bromide, is used as an intermediate in the synthesis of phenanthridinone. This compound is characterized by a monoclinic crystal structure with strong hydrogen-bonding and C-Br interactions (Polo et al., 2019).
Hydrodifluoromethylation of Alkenes : Bromodifluoromethylphosphonium bromide is used in visible-light-induced hydrodifluoromethylation of alkenes. This process synthesizes difluoromethylated alkanes under mild conditions, demonstrating excellent functional-group tolerance (Lin et al., 2016).
Derivatization of Organic Acids : Pentafluorobenzyl bromide, a related compound, is effective in derivatizing organic acids for gas chromatography with electron-capture detection. The extractive alkylation process uses methylene chloride as the organic phase and considers various pH values, buffer systems, and quaternary ammonium ions (Gyllenhaal, 1978).
Anticancer Agent : 2,9-bis(2-fluorobenzyl)--carbolinium bromide and 2,9-bis(2,3-difluorobenzyl)--carbolineum bromide have shown potential as anticancer agents. These compounds exhibit good yields and promising biological activity, with an IC50 value of 1.05 ± 0.08 µM (Mohideen et al., 2017; Mohideen et al., 2019).
Ionic Liquid Crystals : 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide is a new ionic liquid crystal showing promising mesomorphism and electrochemical behavior, with potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).
Analysis of Trace Levels in Environmental Samples : A method using pentafluorobenzyl bromide derivatization combined with GC/MS has been developed to accurately detect and quantify trace levels of halogenated phenols in air, water, and sediment samples (Hanada et al., 2002).
Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes facilitates the generation of benzyl radicals. These radicals can be immobilized onto solid interfaces for in situ addition to unsaturated organic systems (Jouikov & Simonet, 2010).
Safety And Hazards
2,3-Difluorobenzyl bromide poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
properties
IUPAC Name |
1-(bromomethyl)-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSGSZZESQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333761 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzyl bromide | |
CAS RN |
113211-94-2 | |
Record name | 2,3-Difluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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